N-(2'-chloro-3-methoxybiphenyl-4-yl)acetamide
Description
N-(2’-chloro-3-methoxybiphenyl-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a biphenyl structure with a chloro and methoxy substituent, and an acetamide functional group
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10(18)17-14-8-7-11(9-15(14)19-2)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEJILARWMJSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-chloro-3-methoxybiphenyl-4-yl)acetamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 2-chloro-3-methoxyphenylboronic acid and 4-bromophenylamine.
Acetylation: The resulting biphenyl amine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield N-(2’-chloro-3-methoxybiphenyl-4-yl)acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2’-chloro-3-methoxybiphenyl-4-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2’-chloro-3-methoxybiphenyl-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the acetamide group can be reduced to an amine.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an aqueous medium for oxidation of the methoxy group.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction of the acetamide group.
Hydrolysis: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Substitution: N-(2’-methoxy-3-methoxybiphenyl-4-yl)acetamide.
Oxidation: N-(2’-chloro-3-hydroxybiphenyl-4-yl)acetamide.
Reduction: N-(2’-chloro-3-methoxybiphenyl-4-yl)amine.
Hydrolysis: 2-chloro-3-methoxybiphenyl-4-carboxylic acid and 4-aminobiphenyl.
Scientific Research Applications
N-(2’-chloro-3-methoxybiphenyl-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used as a probe to study the interactions of biphenyl derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2’-chloro-3-methoxybiphenyl-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy substituents on the biphenyl core enhance its binding affinity to these targets, leading to modulation of their activity. The acetamide group may also play a role in stabilizing the compound’s interaction with its targets through hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2’-chloro-3-methoxybiphenyl-4-yl)amine: Similar structure but lacks the acetamide group.
2-chloro-3-methoxybiphenyl-4-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an acetamide group.
N-(2’-chloro-3-hydroxybiphenyl-4-yl)acetamide: Similar structure but contains a hydroxyl group instead of a methoxy group.
Uniqueness
N-(2’-chloro-3-methoxybiphenyl-4-yl)acetamide is unique due to the combination of its chloro, methoxy, and acetamide functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
